(3S,4R)-3-Fluoro-4-methoxypyrrolidine
Description
(3S,4R)-3-Fluoro-4-methoxypyrrolidine is a fluorinated pyrrolidine derivative featuring a stereospecific configuration at the 3- and 4-positions. The fluorine atom and methoxy group introduce distinct electronic and steric effects, influencing reactivity, solubility, and biological interactions. This compound is a valuable chiral building block in pharmaceutical synthesis, particularly for modulating pharmacokinetic properties like metabolic stability and target binding .
Properties
Molecular Formula |
C5H10FNO |
|---|---|
Molecular Weight |
119.14 g/mol |
IUPAC Name |
(3S,4R)-3-fluoro-4-methoxypyrrolidine |
InChI |
InChI=1S/C5H10FNO/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3H2,1H3/t4-,5+/m0/s1 |
InChI Key |
DSXGOKWLUVYZCU-CRCLSJGQSA-N |
Isomeric SMILES |
CO[C@@H]1CNC[C@@H]1F |
Canonical SMILES |
COC1CNCC1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Fluoro-4-methoxypyrrolidine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high enantiomeric purity . For example, starting from commercially available diallylamine, a series of reactions including ring-closing metathesis and SN2 displacement reactions can be employed. The use of immobilized lipase on diatomaceous earth has been shown to provide excellent enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-Fluoro-4-methoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The fluorine atom can be reduced under specific conditions to yield non-fluorinated derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the fluorine atom can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound serves as a crucial building block in the synthesis of pharmaceutical agents targeting the central nervous system. It has been utilized in the development of inhibitors for various biological targets, including TrkA kinase, which is relevant for treating conditions such as pain, cancer, and neurodegenerative diseases . The introduction of fluorine enhances the binding affinity of these compounds to their targets, making them more effective as therapeutic agents .
Case Study: Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
Research has demonstrated that derivatives of (3S,4R)-3-Fluoro-4-methoxypyrrolidine can act as selective inhibitors of nNOS. These compounds were designed based on structure-activity relationships that showed promising binding characteristics and inhibitory potency against nNOS, which is implicated in neurodegenerative disorders . Although some derivatives exhibited lower potency compared to lead compounds, they still provide insights into the design of new neuroprotective agents.
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound is employed as an intermediate for synthesizing complex organic molecules. Its unique structure allows for various transformations, including oxidation and substitution reactions that lead to diverse pyrrolidine derivatives . The compound's chirality is particularly valuable in stereoselective synthesis, enabling the construction of enantiomerically enriched products essential for drug development.
Table 1: Reactions Involving this compound
| Reaction Type | Product Type | Description |
|---|---|---|
| Oxidation | Ketones/Carboxylic Acids | Formation of corresponding oxidized products |
| Reduction | Alcohols/Amines | Generation of reduced derivatives |
| Substitution | Substituted Pyrrolidines | Formation of various pyrrolidine derivatives |
Biological Studies
Enzyme Inhibition and Receptor Binding
The compound has been utilized in biological studies to investigate its interactions with enzymes and receptors. Its structural characteristics allow it to participate in enzyme inhibition assays and receptor binding studies, contributing to the understanding of its pharmacological properties .
Case Study: Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related compounds derived from this compound. These investigations revealed potential efficacy against drug-resistant bacterial strains, highlighting the compound's relevance in addressing current challenges in antibiotic resistance .
Industrial Applications
Agrochemicals and Specialty Chemicals
Beyond medicinal applications, this compound finds utility in developing agrochemicals and specialty chemicals. Its ability to modify biological activity through structural alterations makes it a candidate for creating new pesticides or herbicides with enhanced efficacy .
Mechanism of Action
The mechanism of action of (3S,4R)-3-Fluoro-4-methoxypyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and altering the electronic environment of the molecule . The methoxy group can also contribute to the compound’s reactivity and interaction with biological targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolidine Ring
A. (3S,4R)-3-Methoxy-4-phenylpyrrolidine ()
- Key Differences : Replaces the fluorine atom with a phenyl group.
- Solubility: The methoxy-phenyl analog is more lipophilic, reducing aqueous solubility compared to the fluoro-methoxy derivative. Applications: Likely used in hydrophobic interactions in drug design, whereas fluorine in the target compound improves bioavailability .
B. (3R,4S)-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic Acid ()
- Key Differences : Adds a carboxylic acid group and substitutes the 4-position with a 3-methoxyphenyl group.
- Impact :
- Acidity : The carboxylic acid group lowers the pKa (~2-4), enabling salt formation and enhanced solubility in basic conditions.
- Stereochemistry : The (3R,4S) configuration may alter binding specificity in chiral environments compared to the (3S,4R) configuration.
- Applications : Suitable for ionic interactions in enzyme inhibitors, unlike the neutral target compound .
Stereochemical Variants
A. (3S,4S)-3-Fluoro-4-methoxypyrrolidine Hydrochloride ()
- Key Differences : Diastereomer with (3S,4S) configuration.
- Impact :
Heterocyclic Analogs
A. Piperidine Derivatives ()
- Example: 4-(((3R,4S)-4-(4-Fluoro-phenyl)piperidin-3-yl)methoxy)-2-methoxyphenol.
- Key Differences : Six-membered piperidine ring vs. five-membered pyrrolidine.
- Impact :
- Ring Strain : Pyrrolidine’s smaller ring increases torsional strain, enhancing reactivity in ring-opening reactions.
- Basicity : Piperidine (pKa ~11) is more basic than pyrrolidine (pKa ~10), affecting protonation in physiological conditions .
Biological Activity
(3S,4R)-3-Fluoro-4-methoxypyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a pyrrolidine ring with a fluorine atom at the 3-position and a methoxy group at the 4-position. This unique structure influences its reactivity and biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 119.12 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom enhances metabolic stability and bioavailability, making it a promising candidate for drug development.
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in various biochemical pathways. Its structural characteristics allow it to modulate enzyme activity effectively.
- Receptor Modulation : The methoxy group may enhance binding affinity to certain receptors, influencing signaling pathways involved in disease processes.
Biological Activity Studies
Recent studies have investigated the biological activity of this compound across various applications:
- Anticancer Activity : Some research indicates that pyrrolidine derivatives can exhibit anticancer properties by inhibiting tumor growth through modulation of signaling pathways.
- Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
Case Studies
- Inhibition of Nitric Oxide Synthase (nNOS) : A study demonstrated that derivatives of pyrrolidine could inhibit nNOS, which is implicated in neurodegenerative conditions. The binding affinity was assessed using various analogs, revealing that modifications at the 3 and 4 positions significantly influenced inhibitory activity .
- Fluorinated Compounds in Cancer Therapy : Research on fluorinated pyrrolidines showed that these compounds could effectively target cancer cells by disrupting metabolic pathways necessary for rapid cell division .
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
- Metabolic Stability : The introduction of fluorine typically enhances the metabolic stability of compounds, allowing for prolonged action within biological systems .
- Bioavailability : The presence of a methoxy group improves solubility and absorption characteristics, contributing to higher bioavailability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3S,4R)-3-Fluoro-4-methoxypyrrolidine, and how does stereochemistry influence the choice of starting materials?
- Methodological Answer : Synthesis typically involves chiral precursors like (R)-2-methyl-pyrrolidine-2-carboxylic acid derivatives, as seen in analogous pyrrolidine syntheses . Stereochemical control is achieved via asymmetric catalysis or resolution, leveraging enantiomerically pure esters or acids. For example, (3S,4R) configurations are stabilized using chiral auxiliaries during cyclization or fluorination steps .
Q. How do researchers ensure enantiomeric purity during synthesis?
- Methodological Answer : Techniques include chiral HPLC (e.g., using polysaccharide-based columns) and NMR analysis with chiral shift reagents. For instance, (3S,4R)-3-Methoxy-4-phenylpyrrolidine was characterized via X-ray crystallography to confirm stereochemistry . Polarimetry and optical rotation measurements further validate enantiopurity .
Q. What analytical techniques are most effective for characterizing fluorinated pyrrolidine derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR are critical for structural confirmation. - HMBC and NOESY NMR experiments resolve spatial arrangements, as demonstrated for (3S,4R)-4-(3-fluorophenyl)-4-hydroxy-pyrrolidine derivatives . Purity is assessed via reverse-phase HPLC with UV/ELSD detection .
Advanced Research Questions
Q. What strategies resolve conflicting NMR data when assigning stereochemistry in fluorinated pyrrolidines?
- Methodological Answer : Conflicting NOE or coupling constants are addressed through computational modeling (DFT calculations) and comparative analysis with known analogs. For example, (3S,4R)-3-Fluoro-4-methoxy configurations were validated by comparing coupling constants to literature values for similar fluoropiperidines . X-ray crystallography remains the gold standard for ambiguous cases .
Q. How do fluorination and methoxy substitution at positions 3 and 4 impact conformational stability and drug-receptor interactions?
- Methodological Answer : Fluorine’s electronegativity introduces dipole-dipole interactions and alters pKa, while the methoxy group enhances hydrogen bonding. Molecular dynamics simulations show that the (3S,4R) configuration stabilizes boat conformations in pyrrolidine rings, affecting binding to targets like kinases or GPCRs . Pharmacophore modeling of analogs (e.g., PF-06465469 derivatives) highlights fluorine’s role in improving metabolic stability .
Q. What in vitro assays prioritize bioactivity evaluation of this compound derivatives, and how are false positives mitigated?
- Methodological Answer : Primary assays include enzyme inhibition (e.g., phosphatases, kinases) and cell viability assays (MTT/XTT). False positives are minimized using orthogonal assays (e.g., SPR for binding affinity) and counter-screens against related enzymes. For fluorinated compounds, controls for non-specific fluorophore interference (e.g., autofluorescence) are critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
